molecular formula C5H6O3 B8273135 Acetylacrylate

Acetylacrylate

Cat. No.: B8273135
M. Wt: 114.10 g/mol
InChI Key: SRUCYNCHUFMZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylacrylate, also known as (Z)-4-oxopent-2-enoic acid or cis-acetylacrylate, is a keto acid with the molecular formula C₅H₆O₃ and a molecular weight of 130.10 g/mol . It exists in two isomeric forms: cis- and trans-acetylacrylate, differentiated by the spatial arrangement of substituents around the double bond . This compound is ubiquitously present in living organisms, from bacteria to humans, and plays roles in metabolic pathways such as tyrosine catabolism, where it serves as a substrate for enzymes like maleylacetoacetate isomerase (MAAI) . This compound is also utilized in organic synthesis, particularly in regioselective aza-ene additions and cyclocondensation reactions to form heterocyclic compounds like pyrroloimidazoles .

Properties

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

acetyl prop-2-enoate

InChI

InChI=1S/C5H6O3/c1-3-5(7)8-4(2)6/h3H,1H2,2H3

InChI Key

SRUCYNCHUFMZIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Acetylacrylate C₅H₆O₃ 130.10 Not reported α,β-unsaturated keto acid (cis/trans isomerism)
Methyl this compound C₆H₈O₃ 128.13 59–61 (lit.) Methyl ester derivative; trans-4-oxo-2-pentenoate
Ethyl Acrylate C₅H₈O₂ 100.12 -71.5 Ethyl ester of acrylic acid (CH₂=CHCOOCH₂CH₃)
Protoanemonin C₅H₆O₂ 98.10 45–47 Cyclic enol lactone; α,β-unsaturated carbonyl

Key Observations :

  • This compound lacks an ester group, distinguishing it from methyl/ethyl derivatives. Its α,β-unsaturated keto acid structure enables participation in conjugate addition reactions .
  • Methyl this compound is an esterified form with a lower molecular weight than this compound due to the replacement of a hydroxyl group with a methoxy group .
  • Ethyl Acrylate , while structurally simpler, shares the α,β-unsaturated ester motif but lacks the keto group, reducing its reactivity in nucleophilic additions .
This compound:
  • Produced via tautomerization of cis-acetylacrylate at low pH or UV-induced isomerization of trans-acetylacrylate .
  • In metabolic contexts, generated as an intermediate in the degradation of tyrosine via maleylacetoacetate isomerase activity .
Methyl this compound:
  • Synthesized through bromination of methyl levulinate followed by dehydrohalogenation .
  • Also obtained via regioselective aza-ene reactions under catalyst-free conditions .
Ethyl Acrylate:
  • Industrially produced via esterification of acrylic acid with ethanol or oxidative esterification of ethylene .

Divergence : this compound derivatives require specialized enzymatic or photochemical steps, whereas ethyl acrylate synthesis follows conventional esterification routes.

Contrasts :

  • This compound’s enzymatic role and synthetic utility in heterocycle formation contrast with ethyl acrylate’s industrial polymer applications.
  • Protoanemonin’s toxicity limits its applications compared to the more versatile this compound derivatives.

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